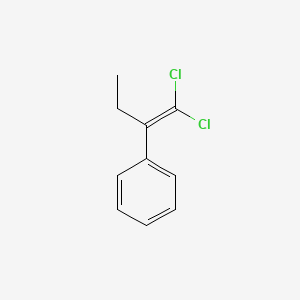

(1,1-Dichlorobut-1-en-2-yl)benzene

Description

(1,1-Dichlorobut-1-en-2-yl)benzene is an organochlorine compound characterized by a benzene ring substituted with a 1,1-dichlorobut-1-en-2-yl group. Its structure features a conjugated alkene system with two chlorine atoms at the terminal carbon of the butenyl chain.

Properties

CAS No. |

121700-16-1 |

|---|---|

Molecular Formula |

C10H10Cl2 |

Molecular Weight |

201.09 g/mol |

IUPAC Name |

1,1-dichlorobut-1-en-2-ylbenzene |

InChI |

InChI=1S/C10H10Cl2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

YFPSEJVUVGBYAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(Cl)Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chlorine Retention and Regioselectivity

The 1,1-dichloro configuration necessitates avoiding migratory processes that redistribute chlorine atoms. Organoborane methods excel in retaining substituent positions due to concerted migration-elimination steps.

Purification Challenges

Silica gel chromatography (hexane eluent) is critical for removing polymeric byproducts, particularly in Grignard and metathesis routes.

Scalability and Industrial Feasibility

Organoborane and Grignard methods require stringent anhydrous conditions, limiting large-scale application. Elimination reactions offer simpler setups but suffer from lower selectivity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The dichloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.

Common Reagents and Conditions

EAS Reactions: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products

EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of (1,1-Dichlorobut-1-en-2-yl)benzene.

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation and Reduction: Products include ketones, carboxylic acids, and alkanes.

Scientific Research Applications

(1,1-Dichlorobut-1-en-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, while the dichloro group can undergo nucleophilic substitution . These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- (1,2-Dichlorovinyl)benzene : Features a dichlorinated vinyl group directly attached to benzene.

- (1,1-Dichloropropenyl)benzene : Shorter alkenyl chain with dichloro substitution.

- Styrene Derivatives: Non-chlorinated analogs (e.g., styrene) lack halogen substituents, altering electronic properties.

Table 1: Comparative Structural Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|

| (1,1-Dichlorobut-1-en-2-yl)benzene | 213.1 (estimated) | ~250 (predicted) | 3.8 ± 0.2 |

| (1,2-Dichlorovinyl)benzene | 177.0 | 210–215 | 3.2 |

| (1,1-Dichloropropenyl)benzene | 199.5 | 230–235 | 3.5 |

| Styrene | 104.2 | 145 | 2.9 |

Key Observations :

- Chlorine Substitution: The dichloro group in (1,1-Dichlorobut-1-en-2-yl)benzene increases molecular weight and hydrophobicity (higher LogP) compared to non-chlorinated styrene .

Reactivity and Stability

- This contrasts with styrene, which undergoes polymerization more readily due to unhindered electron density .

- Thermal Stability: Dichlorinated alkenes exhibit higher thermal stability than non-halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

Bioactivity and Pharmacological Comparisons

Bioactivity Profiling

While direct bioactivity data for (1,1-Dichlorobut-1-en-2-yl)benzene are scarce, clustering analyses of structurally related compounds suggest:

- Cytotoxicity : Chlorinated alkenylbenzenes often show moderate cytotoxicity in NCI-60 cancer cell line screens, likely due to alkylation of cellular nucleophiles .

- Enzyme Inhibition : Analogous compounds inhibit cytochrome P450 enzymes (e.g., CYP3A4), a trait linked to their electrophilic reactivity .

Table 2: Bioactivity Clustering of Dichlorinated Alkenylbenzenes

| Compound Class | IC50 (CYP3A4 Inhibition) | NCI-60 GI50 (Mean, μM) |

|---|---|---|

| Dichlorobut-1-enylbenzenes | 12.5 ± 2.1 | 8.9 |

| Dichlorovinylbenzenes | 9.8 ± 1.5 | 6.3 |

| Non-chlorinated Alkenylbenzenes | >50 | >20 |

Insights :

- Dichlorinated derivatives exhibit stronger enzyme inhibition and cytotoxicity than non-chlorinated analogs, aligning with their enhanced electrophilicity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (1,1-Dichlorobut-1-en-2-yl)benzene, and how can conflicting spectral data be resolved?

- Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, analyze chemical shifts of the vinylic chlorine and aromatic protons to confirm substitution patterns. Discrepancies in peak assignments can arise due to solvent effects or conformational isomerism. Cross-validate experimental data with Density Functional Theory (DFT)-predicted spectra (e.g., using B3LYP/6-31G* basis sets) to resolve ambiguities . IR stretches for C=C and C-Cl bonds (~1650 cm⁻¹ and 550–600 cm⁻¹) should align with computational vibrational frequency analysis .

Q. How can regioselectivity be controlled during the synthesis of (1,1-Dichlorobut-1-en-2-yl)benzene via Friedel-Crafts alkylation?

- Answer : Use steric directing groups (e.g., meta-directing substituents) on the benzene ring to minimize competing ortho/para products. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, low temperature) to favor the formation of the 1,1-dichlorobutene moiety. Monitor intermediates via thin-layer chromatography (TLC) and characterize using High-Performance Liquid Chromatography (HPLC) . Reference analogous chlorobenzene syntheses for protocol adaptation .

Advanced Research Questions

Q. What computational approaches are optimal for modeling the electronic structure and reaction pathways of (1,1-Dichlorobut-1-en-2-yl)benzene?

- Answer : Hybrid DFT methods (e.g., B3LYP) with exact exchange corrections and Colle-Salvetti correlation functionals provide accurate energy profiles for electrophilic substitution or elimination reactions. Solvent effects can be incorporated via Polarizable Continuum Models (PCM). For reaction dynamics, employ ab initio molecular dynamics (AIMD) to simulate intermediates. Validate against experimental kinetic data, such as Arrhenius parameters derived from gas-phase reactions .

Q. How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of (1,1-Dichlorobut-1-en-2-yl)benzene?

- Answer : Use SHELXL for refining X-ray diffraction data, particularly for resolving disorder in the dichlorobutene chain. Apply twin refinement protocols if crystal twinning is observed. For electron density maps, integrate charge-density analysis to localize chlorine atoms accurately. Challenges include handling high thermal motion in flexible alkenyl groups; mitigate this by collecting data at low temperatures (e.g., 100 K) .

Q. What methodologies address contradictions between experimental stability data and computational predictions for (1,1-Dichlorobut-1-en-2-yl)benzene?

- Answer : Re-evaluate computational parameters (e.g., basis set size, solvent models) to ensure alignment with experimental conditions. Perform sensitivity analysis on DFT functionals (e.g., compare B3LYP vs. M06-2X results). Experimentally, use Differential Scanning Calorimetry (DSC) to measure thermal stability and compare with computed bond dissociation energies. Cross-reference with analogous chlorinated alkenes to identify systematic errors .

Safety and Environmental Considerations

Q. What protocols are recommended for handling (1,1-Dichlorobut-1-en-2-yl)benzene to minimize occupational exposure?

- Answer : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats). Monitor airborne concentrations via gas chromatography (GC) with electron capture detection (ECD). Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Reference safety data for structurally similar chlorobenzenes (e.g., skin irritation and sensitization risks) .

Q. How can the environmental persistence of (1,1-Dichlorobut-1-en-2-yl)benzene be assessed using QSPR models?

- Answer : Apply Quantitative Structure-Property Relationship (QSPR) models parameterized with octanol-water partition coefficients (logP) and biodegradation half-lives. Use software like EPI Suite to predict bioaccumulation potential. Validate predictions via aerobic/anaerobic microbial degradation assays .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.